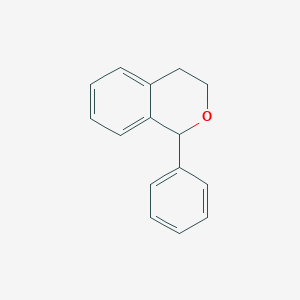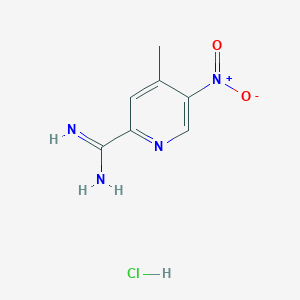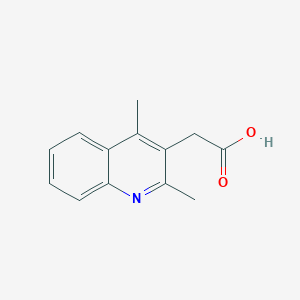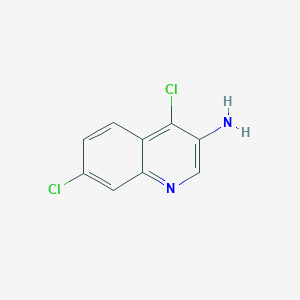
1-(5-Bromopyridin-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromopyridin-2-yl)urea is an organic compound with the chemical formula C6H6BrN3O It is a derivative of pyridine, a basic heterocyclic organic compound, and urea, a compound with significant biological and industrial importance
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)urea typically involves the reaction of 5-bromopyridine-2-amine with an isocyanate or a carbamate. One common method includes the following steps:
Starting Material: 5-bromopyridine-2-amine.
Reaction with Isocyanate: The amine group of 5-bromopyridine-2-amine reacts with an isocyanate (e.g., phenyl isocyanate) to form the corresponding urea derivative.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions, and may require a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(5-Bromopyridin-2-yl)urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. Conditions typically involve the use of polar aprotic solvents and heating.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.
Reduction Products: Reduction typically yields the corresponding amine derivatives.
科学研究应用
1-(5-Bromopyridin-2-yl)urea has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, including anticancer and antiviral drugs.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
作用机制
The mechanism of action of 1-(5-Bromopyridin-2-yl)urea depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The bromine atom and the urea moiety play crucial roles in binding to the target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary but often include key enzymes or receptors in disease-related pathways.
相似化合物的比较
Similar Compounds
1-(5-Bromopyridin-3-yl)urea: Similar in structure but with the bromine atom at a different position on the pyridine ring.
1-(5-Chloropyridin-2-yl)urea: Similar but with a chlorine atom instead of bromine.
1-(5-Methylpyridin-2-yl)urea: Similar but with a methyl group instead of bromine.
Uniqueness
1-(5-Bromopyridin-2-yl)urea is unique due to the presence of the bromine atom at the 5-position of the pyridine ring, which can significantly influence its reactivity and binding properties. This structural feature can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
属性
分子式 |
C6H6BrN3O |
|---|---|
分子量 |
216.04 g/mol |
IUPAC 名称 |
(5-bromopyridin-2-yl)urea |
InChI |
InChI=1S/C6H6BrN3O/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11) |
InChI 键 |
VFNIHYQRRPITDE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1Br)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid](/img/structure/B11892191.png)



![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11892218.png)

![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11892247.png)

![[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-](/img/structure/B11892250.png)



